Di-1-naphthylmethanol
Overview
Description
Di-1-naphthylmethanol is an organic compound with the molecular formula C₂₁H₁₆O. It is also known as bis(naphthalen-1-yl)methanol. This compound is characterized by the presence of two naphthyl groups attached to a central methanol moiety. It appears as a white to light yellow crystalline solid and is soluble in organic solvents like toluene .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-1-naphthylmethanol can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthaldehyde with a Grignard reagent, such as phenylmagnesium bromide, followed by hydrolysis. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods
In industrial settings, this compound can be produced through similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Di-1-naphthylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form di-1-naphthyl ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to di-1-naphthylmethane using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Di-1-naphthyl ketone.
Reduction: Di-1-naphthylmethane.
Substitution: Di-1-naphthyl chloride.
Scientific Research Applications
Di-1-naphthylmethanol has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe in biological assays due to its naphthyl groups, which exhibit fluorescence.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of di-1-naphthylmethanol involves its interaction with various molecular targets. The naphthyl groups can engage in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Dinaphthyl ketone
- 1,2’-Dinaphthyl ketone
- 2,2’-Dinaphthyl ketone
- 1,1’-Dinaphthyl thioketone
- 1,2’-Dinaphthyl thioketone
- 2,2’-Dinaphthyl thioketone
- 1,1’-Dinaphthyldiazomethane
- 1,2’-Dinaphthyldiazomethane
- 2,2’-Dinaphthyldiazomethane
Uniqueness
Di-1-naphthylmethanol is unique due to its dual naphthyl groups, which confer distinct electronic and steric properties. These properties make it a valuable compound in various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
dinaphthalen-1-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIXQVYVFRYTOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC4=CC=CC=C43)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343958 | |
Record name | Di-1-naphthylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62784-66-1 | |
Record name | Di-1-naphthylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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